molecular formula C19H34O3 B14461528 9-Octadecynoic acid, 12-hydroxy-, methyl ester CAS No. 71692-12-1

9-Octadecynoic acid, 12-hydroxy-, methyl ester

Cat. No.: B14461528
CAS No.: 71692-12-1
M. Wt: 310.5 g/mol
InChI Key: IZCLGPZFWADXHQ-UHFFFAOYSA-N
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Description

9-Octadecynoic acid, 12-hydroxy-, methyl ester is a chemical compound with the molecular formula C19H34O3 and a molecular weight of 310.47146 . It is also known by other names such as methyl ricinoleate and ricinoleic acid methyl ester . This compound is characterized by the presence of a hydroxyl group at the 12th position and a triple bond at the 9th position of the octadecynoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecynoic acid, 12-hydroxy-, methyl ester typically involves the esterification of ricinoleic acid with methanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ricinoleic acid and methanol into a reactor with an acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The resulting product is then separated and purified using industrial-scale distillation techniques .

Chemical Reactions Analysis

Types of Reactions

9-Octadecynoic acid, 12-hydroxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Octadecynoic acid, 12-hydroxy-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating skin disorders and other medical conditions.

    Industry: Used in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 9-Octadecynoic acid, 12-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 12th position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The triple bond at the 9th position can undergo reactions that modify the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Octadecynoic acid, 12-hydroxy-, methyl ester is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .

Properties

CAS No.

71692-12-1

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 12-hydroxyoctadec-9-ynoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3

InChI Key

IZCLGPZFWADXHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC#CCCCCCCCC(=O)OC)O

Origin of Product

United States

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